2,5-dichloro-N-ethyl-N-(2-methylphenyl)benzenesulfonamide
Description
2,5-dichloro-N-ethyl-N-(2-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C15H15Cl2NO2S It is a sulfonamide derivative, characterized by the presence of two chlorine atoms, an ethyl group, and a methylphenyl group attached to the benzenesulfonamide core
Properties
IUPAC Name |
2,5-dichloro-N-ethyl-N-(2-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-3-18(14-7-5-4-6-11(14)2)21(19,20)15-10-12(16)8-9-13(15)17/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAXYXRILKSWNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-ethyl-N-(2-methylphenyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-ethyl-N-(2-methylphenyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-ethyl-N-(2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions at elevated temperatures.
Major Products
Substitution: Products depend on the nucleophile used (e.g., azido or thiol derivatives).
Oxidation: Oxidized derivatives, potentially including sulfonic acids.
Reduction: Reduced forms, potentially including amines or alcohols.
Hydrolysis: Sulfonic acids and corresponding amines.
Scientific Research Applications
Medicinal Chemistry
Biological Activity
The compound exhibits notable biological activity, particularly in modulating protein kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis. This makes it a candidate for therapeutic applications in cancer treatment and other diseases where kinase signaling is disrupted.
Antiviral Properties
Recent studies have highlighted its potent antiviral activity against various influenza viruses, including H1N1, H5N1, and H3N2. The compound effectively inhibits viral entry and replication in infected cells, demonstrating a mechanism that interferes with viral mRNA transcription and processing . This suggests its potential use in developing antiviral therapies.
Enzyme Inhibition Studies
Carboxylesterase Inhibition
Research has identified 2,5-dichloro-N-ethyl-N-(2-methylphenyl)benzenesulfonamide as a selective inhibitor of human intestinal carboxylesterases (hiCE). This inhibition is crucial for modulating the metabolism of various drugs, particularly prodrugs like CPT-11 (irinotecan), which require conversion to active metabolites for efficacy. The ability to selectively inhibit hiCE without affecting other esterases enhances the therapeutic index of certain drugs by reducing side effects associated with their metabolism .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound has led to the synthesis of various analogues with improved potency and selectivity. Modifications such as halogenation of the phenyl rings have been shown to enhance inhibitory activity against target enzymes. These findings are critical for drug design processes aimed at optimizing therapeutic agents derived from sulfonamide structures .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Influenza Virus Study | Demonstrated IC50 values as low as 16.79 nM against influenza viruses | Potential antiviral drug development |
| Carboxylesterase Inhibition | Identified selective inhibition of hiCE with K_i values ranging from 41 nM to 3,240 nM | Enhancing drug efficacy while reducing toxicity |
| SAR Analysis | Halogen substitution increased potency; synthesized 57 analogues for testing | Informing future drug design strategies |
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-ethyl-N-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-ethylbenzenesulfonamide
- N-ethyl-N-(2-methylphenyl)benzenesulfonamide
- 2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide
Uniqueness
2,5-dichloro-N-ethyl-N-(2-methylphenyl)benzenesulfonamide is unique due to the specific combination of substituents on the benzenesulfonamide core. The presence of both chlorine atoms and the ethyl and methylphenyl groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Biological Activity
2,5-Dichloro-N-ethyl-N-(2-methylphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H15Cl2N0S
- Molecular Weight : 320.25 g/mol
- Chemical Structure :
- Contains a sulfonamide group, which is known for its biological significance.
Research indicates that sulfonamides, including this compound, can exhibit various mechanisms of action:
Table 1: Summary of Biological Activities
Detailed Case Study: Influenza Virus Inhibition
In a controlled laboratory setting, the compound was tested on primary human bronchial epithelial cells infected with the influenza virus. The results indicated that the compound could effectively reduce viral mRNA levels and protein synthesis, suggesting a mechanism that interferes with either viral entry or replication processes. This finding highlights the potential of this class of compounds in antiviral therapy.
Pharmacological Implications
The biological activity of this compound suggests several pharmacological implications:
- Therapeutic Potential : Given its antiviral activity, there is potential for developing this compound as a therapeutic agent against viral infections.
- Combination Therapy : The compound may be explored in combination with other antiviral agents to enhance efficacy and reduce resistance development.
- Further Research : More extensive studies are necessary to fully elucidate the mechanisms of action and potential side effects associated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
